Cas no 1225848-58-7 (2-Methyl-5-(thiophen-2-yl)aniline)
2-Methyl-5-(thiophen-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 1225848-58-7
- EN300-1141910
- SCHEMBL3467228
- 2-METHYL-5-(THIOPHEN-2-YL)ANILINE
- 2-methyl-5-thiophen-2-ylaniline
- A1-13186
- CS-0283818
- Benzenamine, 2-methyl-5-(2-thienyl)-
- 2-Methyl-5-(thiophen-2-yl)aniline
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- Inchi: 1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3
- InChI Key: JEOONGCVUPFTJT-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=CC(C)=C(C=1)N
Computed Properties
- Exact Mass: 189.06122053g/mol
- Monoisotopic Mass: 189.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Density: 1.162±0.06 g/cm3(Predicted)
- Boiling Point: 345.7±30.0 °C(Predicted)
- pka: 3.94±0.10(Predicted)
2-Methyl-5-(thiophen-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141910-1.0g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 1g |
$0.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354488-1g |
2-Methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 1g |
¥9360.00 | 2024-08-09 | |
| Enamine | EN300-1141910-0.05g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1141910-0.1g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1141910-0.25g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1141910-0.5g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1141910-1g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1141910-2.5g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1141910-5g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1141910-10g |
2-methyl-5-(thiophen-2-yl)aniline |
1225848-58-7 | 95% | 10g |
$2393.0 | 2023-10-26 |
2-Methyl-5-(thiophen-2-yl)aniline Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-Methyl-5-(thiophen-2-yl)aniline
Introduction to 2-Methyl-5-(thiophen-2-yl)aniline (CAS No: 1225848-58-7)
2-Methyl-5-(thiophen-2-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No) 1225848-58-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a thiophene ring substituted with an aniline moiety and a methyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by the conjugation of the thiophene and benzene-like aniline rings, contributes to its reactivity and potential applications in various chemical transformations.
The synthesis of 2-Methyl-5-(thiophen-2-yl)aniline typically involves multi-step organic reactions, often starting from readily available precursors such as thiophene derivatives and aniline. The introduction of the methyl group at the 2-position and the thiophenyl ring at the 5-position of the aniline core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
In recent years, 2-Methyl-5-(thiophen-2-yl)aniline has been explored for its potential in pharmaceutical applications. The presence of both aromatic and heterocyclic rings in its structure suggests that it may interact with biological targets in a manner similar to many known bioactive molecules. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to drug development, such as antimicrobial and anti-inflammatory effects. These findings have spurred further research into its pharmacological profile.
The compound's structural features also make it a promising candidate for materials science applications. The conjugated system formed by the thiophene and aniline rings can contribute to its electronic properties, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. Researchers have investigated its potential as a building block for developing novel materials with enhanced charge transport capabilities. These studies highlight the versatility of 2-Methyl-5-(thiophen-2-yl)aniline beyond traditional pharmaceutical uses.
Recent advancements in computational chemistry have enabled more detailed investigations into the properties of 2-Methyl-5-(thiophen-2-yl)aniline. Molecular modeling studies have provided insights into its binding interactions with potential biological targets, aiding in the design of more effective derivatives. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to elucidate its molecular structure and confirm the outcomes of synthetic modifications.
The industrial relevance of 1225848-58-7 is further underscored by its role as an intermediate in the synthesis of more complex molecules. Its availability from specialized chemical suppliers allows researchers to incorporate it into larger synthetic schemes without starting from scratch. This accessibility is crucial for both academic research and industrial development, where time and cost efficiency are key considerations.
As research continues to uncover new applications for 2-Methyl-5-(thiophen-2-yl)aniline, collaborations between chemists, biologists, and material scientists will be essential. Such interdisciplinary efforts can lead to innovative solutions in drug discovery and advanced materials development. The compound's unique structural features offer a rich ground for exploration, promising future breakthroughs that could impact multiple industries.
In conclusion, 2-Methyl-5-(thiophen-2-yl)aniline (CAS No: 1225848-58-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its synthesis, characterized by precise organic transformations, has enabled detailed studies into its biological and electronic properties. As research progresses, this compound is likely to play an increasingly important role in advancing both scientific understanding and technological applications.
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